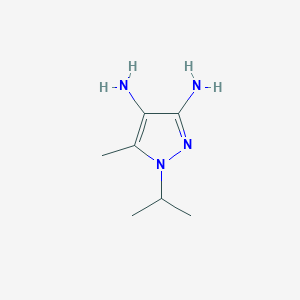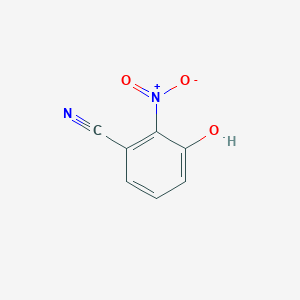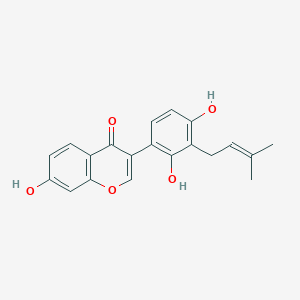
Eurycarpin A
Overview
Description
Eurycarpin A is a bioactive compound belonging to the prenylflavonoids family. It is a prenylated flavonoid with a 3-hydroxy-2-(3,4-dimethoxyphenyl)chromen-4-one structure . This compound is primarily extracted from the plant Eurya japonica . This compound is known for its potential therapeutic properties, including its role as an antagonist of the receptor ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid and glucose metabolism .
Mechanism of Action
Target of Action
Eurycarpin A is an isoflavonoid analog isolated from the ethanol extract of the Chinese folk medicine Crotalaria ferruginea
Pharmacokinetics
It’s known that this compound is a yellow solid that can dissolve in some organic solvents .
Action Environment
It’s known that this compound is mainly obtained through plant extraction methods .
Biochemical Analysis
Biochemical Properties
Eurycarpin A interacts with various biomolecules in biochemical reactions. It has been shown to be an antagonist of the receptor ligand for peroxisome proliferator-activated receptors (PPARs) . PPARs are nuclear transcriptional factors that are involved in regulating lipid and glucose metabolism .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with PPARs . By acting as an antagonist of the receptor ligand for PPARs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically PPARs . As an antagonist of the receptor ligand for PPARs, this compound can influence enzyme activation or inhibition and bring about changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with PPARs . PPARs are involved in regulating lipid and glucose metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Eurycarpin A is mainly obtained through plant extraction methods. The leaves, stems, and other parts of Eurya japonica are ground and then extracted using an appropriate organic solvent, such as ethanol. The extract is then filtered, concentrated, and purified to obtain pure this compound .
Industrial Production Methods: Currently, there is no widely established industrial production method for this compound. The primary method remains extraction from natural sources, which may limit large-scale production.
Chemical Reactions Analysis
Types of Reactions: Eurycarpin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced flavonoid structures.
Scientific Research Applications
Eurycarpin A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prenylflavonoids and their chemical properties.
Industry: It is used in the pharmaceutical and cosmetic industries for its bioactive properties.
Comparison with Similar Compounds
- Licoisoflavone A
- Calycosin
- Formononetin
Comparison: Eurycarpin A is unique due to its specific structure and bioactivity. While similar compounds like licoisoflavone A, calycosin, and formononetin also belong to the flavonoid family and exhibit bioactive properties, this compound’s role as a PPAR antagonist sets it apart . This unique mechanism of action makes it a valuable compound for research in metabolic regulation and potential therapeutic applications.
Properties
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-10,21-23H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFAUGCNTZUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




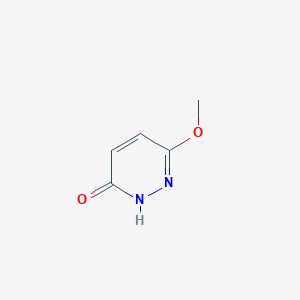
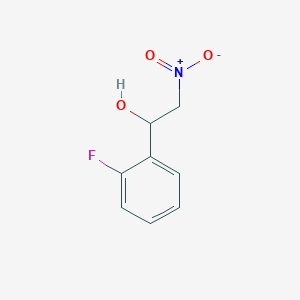
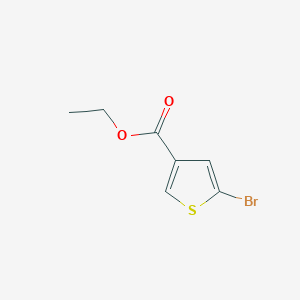
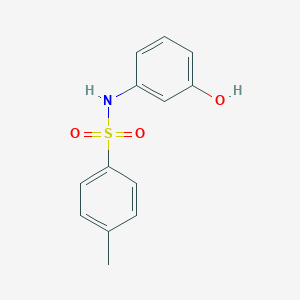
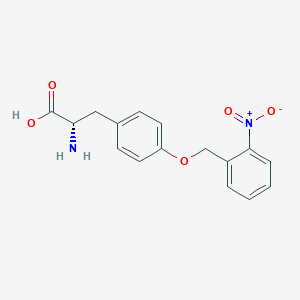
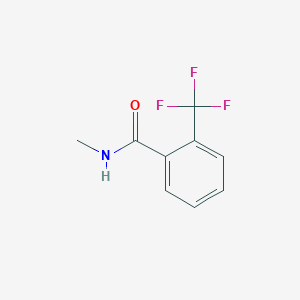
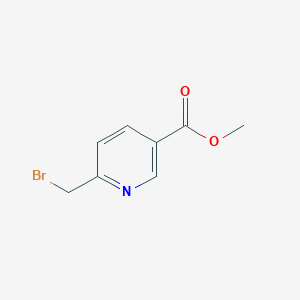
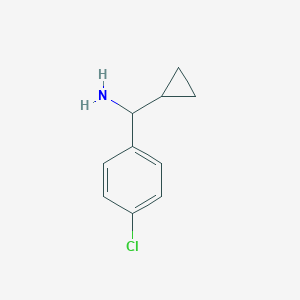
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
